molecular formula C22H21BrN2O5 B11683242 (5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11683242
M. Wt: 473.3 g/mol
InChI Key: NCBNMANRGIKJRT-ATVHPVEESA-N
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Description

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and materials science. This compound features a diazinane ring, which is a six-membered ring containing two nitrogen atoms, and multiple substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazinane ring, followed by the introduction of the various substituents through nucleophilic substitution, electrophilic addition, and condensation reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and reaction conditions is carefully selected to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Methanol, ethanol, dichloromethane

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities such as anti-inflammatory, anti-cancer, or antimicrobial properties, which are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-5-{[4-(2-CHLOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • **(5Z)-5-{[4-(2-FLUOROETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5Z)-5-{[4-(2-BROMOETHOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromoethoxy group, for example, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H21BrN2O5

Molecular Weight

473.3 g/mol

IUPAC Name

(5Z)-5-[[4-(2-bromoethoxy)-3-ethoxyphenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C22H21BrN2O5/c1-3-29-19-13-15(6-9-18(19)30-11-10-23)12-17-20(26)24-22(28)25(21(17)27)16-7-4-14(2)5-8-16/h4-9,12-13H,3,10-11H2,1-2H3,(H,24,26,28)/b17-12-

InChI Key

NCBNMANRGIKJRT-ATVHPVEESA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCBr

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCBr

Origin of Product

United States

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